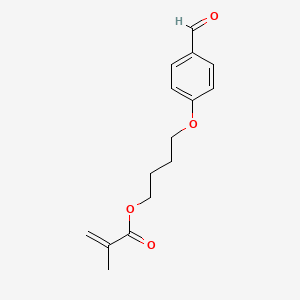
2-(2,2-Dichloro-3-octylcyclopropyl)octanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,2-Dichloro-3-octylcyclopropyl)octanoic acid is a synthetic organic compound with the molecular formula C19H34Cl2O2 and a molecular weight of 365.38 g/mol . It is primarily used in industrial applications and is known for its unique chemical structure, which includes a cyclopropyl ring substituted with dichloro and octyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,2-Dichloro-3-octylcyclopropyl)octanoic acid typically involves the cyclopropanation of an octyl-substituted alkene followed by chlorination. The reaction conditions often require the use of a strong base and a chlorinating agent to introduce the dichloro groups. The final step involves the esterification of the cyclopropyl intermediate with octanoic acid under acidic conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The process includes steps such as distillation and recrystallization to purify the final product .
Chemical Reactions Analysis
Types of Reactions
2-(2,2-Dichloro-3-octylcyclopropyl)octanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the dichloro groups to hydrogen atoms, resulting in a less chlorinated product.
Substitution: The dichloro groups can be substituted with other functional groups such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of less chlorinated cyclopropyl derivatives.
Substitution: Formation of hydroxyl or amino-substituted cyclopropyl derivatives.
Scientific Research Applications
2-(2,2-Dichloro-3-octylcyclopropyl)octanoic acid has various applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2,2-Dichloro-3-octylcyclopropyl)octanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s cyclopropyl ring and dichloro groups play a crucial role in its binding affinity and activity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .
Comparison with Similar Compounds
Similar Compounds
- 2-(2,2-Dichloro-3-hexylcyclopropyl)hexanoic acid
- 2-(2,2-Dichloro-3-decylcyclopropyl)decanoic acid
- 2-(2,2-Dichloro-3-dodecylcyclopropyl)dodecanoic acid
Uniqueness
2-(2,2-Dichloro-3-octylcyclopropyl)octanoic acid is unique due to its specific octyl substitution, which imparts distinct physical and chemical properties compared to its analogs. This uniqueness makes it particularly valuable in applications requiring specific hydrophobicity and reactivity .
Properties
CAS No. |
90399-46-5 |
|---|---|
Molecular Formula |
C19H34Cl2O2 |
Molecular Weight |
365.4 g/mol |
IUPAC Name |
2-(2,2-dichloro-3-octylcyclopropyl)octanoic acid |
InChI |
InChI=1S/C19H34Cl2O2/c1-3-5-7-9-10-12-14-16-17(19(16,20)21)15(18(22)23)13-11-8-6-4-2/h15-17H,3-14H2,1-2H3,(H,22,23) |
InChI Key |
PUGMDTVJZGPEMS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC1C(C1(Cl)Cl)C(CCCCCC)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



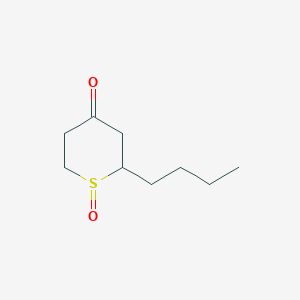
![4-[2-(4-Formylphenyl)ethenyl]-1-methylquinolin-1-ium methanesulfonate](/img/structure/B14371361.png)
![3-[(4,6-Diamino-1,3,5-triazin-2-yl)amino]propan-1-ol](/img/structure/B14371363.png)
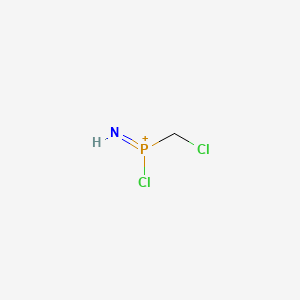

phosphanium iodide](/img/structure/B14371387.png)
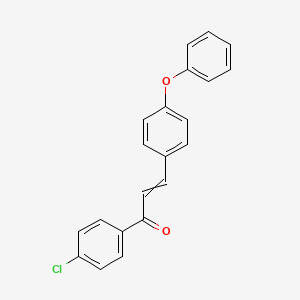
![N-[2,3,4,5-Tetrafluoro-6-(pentafluorophenoxy)phenyl]acetamide](/img/structure/B14371396.png)
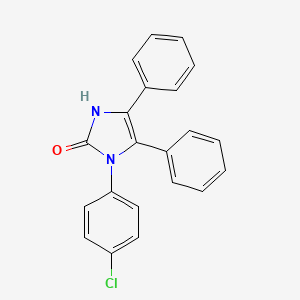
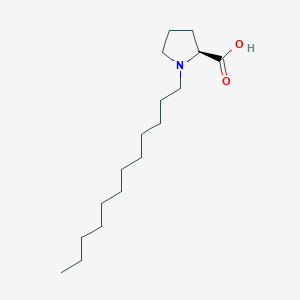
![2-(2-{2-[2-(2,3,4-Tributylphenoxy)ethoxy]ethoxy}ethoxy)ethan-1-ol](/img/structure/B14371425.png)
![[4-(2-Ethyl-1-benzofuran-3-carbonyl)-2,6-dimethylphenoxy]acetic acid](/img/structure/B14371432.png)
